molecular formula C19H16N6O4S B3008720 N-(4-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide CAS No. 1396792-66-7

N-(4-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide

Cat. No.: B3008720
CAS No.: 1396792-66-7
M. Wt: 424.44
InChI Key: RHLMQFZBBFMIBV-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an amide group, a thiophene ring, a tetrazole ring, and a furan ring. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques such as single crystal X-ray diffraction, NMR, FT-IR, and UV-Vis spectroscopy .

Future Directions

Given the interesting structure of this compound, it could be a promising area of study for medicinal chemistry. Future research could focus on synthesizing the compound and studying its physical, chemical, and biological properties .

Mechanism of Action

Target of Action

Similar furan/thiophene-2-carboxamide derivatives have shown inhibitory activities against enzymes such as urease, acetylcholinesterase (ache), and butyrylcholinesterase (bche) . These enzymes play crucial roles in various biological processes, including nerve impulse transmission (AChE and BChE) and nitrogen metabolism (urease).

Mode of Action

It is suggested that similar compounds interact with the active sites of their target enzymes, leading to inhibition of the enzyme’s activity . This interaction could potentially alter the normal functioning of the enzyme, resulting in therapeutic effects.

Result of Action

Similar compounds have shown promising antimicrobial and antiproliferative activities . These effects suggest that the compound could potentially be used in the treatment of microbial infections and cancer.

Properties

IUPAC Name

N-[4-[4-[2-(furan-2-ylmethylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O4S/c26-17(20-11-15-3-1-9-29-15)12-24-19(28)25(23-22-24)14-7-5-13(6-8-14)21-18(27)16-4-2-10-30-16/h1-10H,11-12H2,(H,20,26)(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLMQFZBBFMIBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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